(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the synthesis of this compound, it’s difficult to provide a detailed analysis.Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a 1-methyl-1H-pyrazol-4-yl group, a 3,4-dihydroisoquinolin-2(1H)-yl group, and a 5-(pyridin-3-yl)isoxazol-3-yl group.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The pyrazole, isoquinoline, and isoxazole rings in the molecule could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could affect its solubility and stability .科学的研究の応用
Synthesis and Chemical Structure
The compound (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone, though not directly referenced in available studies, relates closely to research on the synthesis and structural analysis of various heterocyclic compounds. For instance, the synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone has been detailed, showcasing the condensation processes involved in creating complex molecules with potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Bawa, Kumar, Chawla, Kumar, & Mishra, 2010). Similarly, studies on the synthesis and antimicrobial activity of novel quinoline derivatives incorporating pyrazoline and pyridine analogues indicate the potential for developing new antimicrobial agents (Desai, Patel, & Dave, 2016).
Antimicrobial and Anticancer Potential
Several studies have explored the antimicrobial and anticancer potential of compounds structurally similar to the queried molecule. Research on novel quinoline derivatives bearing pyrazoline and pyridine analogues has highlighted significant antibacterial and antifungal activity, with certain compounds exhibiting potent activity against a range of microbial strains (Desai, Patel, & Dave, 2016). Additionally, synthesis and reactions of various heterocyclic compounds, including morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, have been reported, underscoring the versatility of these molecules in generating bioactive compounds with potential pharmacological uses (Zaki, El-Dean, & Radwan, 2014).
Molecular Interaction Studies
Molecular interaction studies, such as those involving antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors, provide insights into the binding and activity mechanisms of complex heterocyclic compounds at molecular targets. These studies help in understanding how structural modifications can impact the pharmacological activity of compounds, potentially including those with similar structures to the queried molecule (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
作用機序
Target of Action
The compound “4-(1-methyl-1H-pyrazol-4-yl)-2-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline” could potentially target specific enzymes or receptors in the body. For instance, similar compounds have been found to inhibit the BRAF V600E protein .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting its function. This could result in a decrease in the activity of the target protein .
Biochemical Pathways
The inhibition of the target protein could affect various biochemical pathways. For example, the inhibition of the BRAF V600E protein could disrupt the MAPK signaling pathway, which is involved in cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action could include the inhibition of cell growth and proliferation, and the induction of cell death in cancer cells .
将来の方向性
特性
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-26-12-17(11-24-26)19-14-27(13-16-5-2-3-7-18(16)19)22(28)20-9-21(29-25-20)15-6-4-8-23-10-15/h2-12,19H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEWIFPXQQETDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。